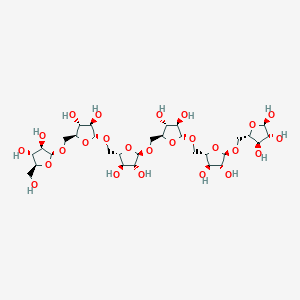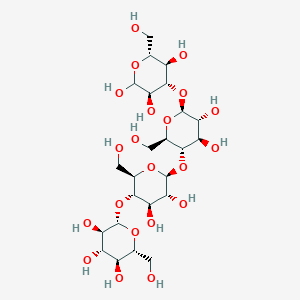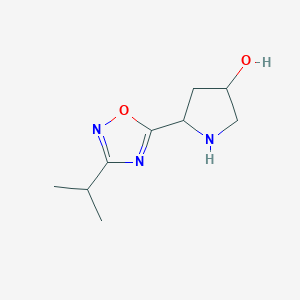
Pyridine, 3-fluoro-2-(methylthio)-
Vue d'ensemble
Description
Pyridine, 3-fluoro-2-(methylthio)-, is an organic compound that is widely used in the scientific research community. It is a heterocyclic aromatic compound composed of five carbon atoms and one nitrogen atom. It has a molecular formula of C5H5NS and a molecular weight of 117.17 g/mol. The compound is used in a variety of applications, including the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
Pyridine derivatives, including 3-fluoro-2-(methylthio)-, have been synthesized and characterized through regioselective installation of functional groups, employing both known and newly developed methods. This includes a study on the synthesis of pyridines substituted with five different elements, revealing innovative approaches for dehalocyanation of iodopyridines and acidic hydrolysis of 2-fluoropyridines (Kieseritzky & Lindström, 2010).
C-H Methylthiolation
A novel protocol for C–H methylthiolation of 2-phenyl pyridines using dimethyl sulfoxide (DMSO) as the methylthio source was developed. This process is significant for its simplicity, requiring no oxidant or additional solvent, and it tolerates a wide range of functional groups, including fluoro and methyl groups (Xiao et al., 2019).
Corrosion Inhibition Properties
The corrosion inhibition properties of piperidine derivatives, including a derivative of 3-fluoro-2-(methylthio)pyridine, were investigated for the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were utilized to study the adsorption behaviors and binding energies on metal surfaces, providing insights into corrosion prevention (Kaya et al., 2016).
Fluorination Reagent Development
3-Fluoro-2-(methylthio)-pyridine derivatives have been used in the development of fluorination reagents. These reagents are significant for introducing fluorine atoms into specific positions in organic molecules, which is crucial in pharmaceutical and material science research (Hara et al., 2012).
Application in Solar Cells
The use of pyridine-incorporated polymers, including those with 3-fluoro-2-(methylthio)-pyridine derivatives, has been explored in the development of cathode interfacial layers for polymer solar cells. This research is pivotal in enhancing the efficiency of solar cells through novel material design (Chen et al., 2017).
Synthesis of Fluorinated Heterocycles
3-Fluoro-2-(methylthio)-pyridine compounds have been employed in the synthesis of various fluorinated heterocycles. These compounds are prevalent in pharmaceuticals and agrochemicals, and their synthesis plays a crucial role in developing new compounds with improved properties (Fier & Hartwig, 2013).
Propriétés
IUPAC Name |
3-fluoro-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLPTZOTWBOYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-fluoro-2-(methylthio)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate](/img/structure/B1446401.png)
![Thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1446402.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)




![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)


![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)

amino}acetic acid](/img/structure/B1446419.png)
